Diphosphoric acid, monomethyl ester

Description

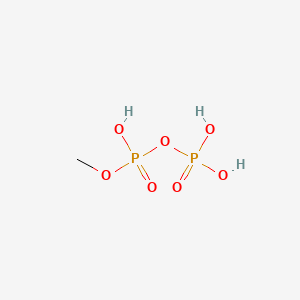

Structure

3D Structure

Properties

CAS No. |

56399-35-0 |

|---|---|

Molecular Formula |

CH6O7P2 |

Molecular Weight |

192.00 g/mol |

IUPAC Name |

methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4) |

InChI Key |

PRFDQHCVOVMMJC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Ii. Theoretical and Computational Investigations of Diphosphoric Acid, Monomethyl Ester

Mechanistic Pathways of Diphosphoric Acid, Monomethyl Ester Hydrolysis

The hydrolysis of phosphate (B84403) esters like this compound, is a fundamental reaction in chemistry and biology. The cleavage of the phosphoester bond can proceed through different mechanistic pathways, primarily categorized as associative and dissociative mechanisms. acs.org

The hydrolysis of phosphate esters is characterized by a spectrum of mechanisms bounded by two extremes: a fully associative (ANDN) pathway and a fully dissociative (DN+AN) pathway. frontiersin.org

An associative mechanism involves the nucleophilic attack on the phosphorus center to form a pentacovalent intermediate or transition state, often called a phosphorane. acs.org This pathway is analogous to the SN2 reaction mechanism. differencebetween.com In this process, the bond to the incoming nucleophile (e.g., water or a hydroxide (B78521) ion) begins to form before the bond to the leaving group is completely broken. researchgate.net The reaction can be either a single, concerted step with one transition state or a stepwise process with a stable pentavalent phosphorane intermediate. frontiersin.orgresearchgate.net

Conversely, a dissociative mechanism is characterized by the initial, rate-limiting cleavage of the bond to the leaving group, which results in the formation of a highly reactive, transient metaphosphate (PO₃⁻) intermediate. acs.org This short-lived species is then rapidly attacked by a nucleophile in a subsequent, non-rate-limiting step. frontiersin.org Studies have shown that phosphate monoester dianions, in particular, tend to hydrolyze via mechanisms with a highly dissociative transition state, where there is significant bond fission to the leaving group and minimal bond formation to the nucleophile. frontiersin.org

Theoretical studies on model compounds like monomethyl phosphate have indicated that the activation energy barriers for both associative and dissociative pathways can be similar. acs.org This suggests that the specific environment, such as the active site of an enzyme, can selectively favor one mechanism over the other by manipulating the electrostatic landscape. acs.org

Table 1: Comparison of Associative and Dissociative Hydrolysis Mechanisms

| Feature | Associative Mechanism | Dissociative Mechanism |

|---|---|---|

| Key Intermediate/Transition State | Pentacovalent phosphorane | Transient metaphosphate (PO₃⁻) |

| Bond Order | Bond formation to the nucleophile precedes or is concurrent with the cleavage of the leaving group bond. | Cleavage of the leaving group bond is the initial, rate-determining step, followed by nucleophilic attack. |

| Analogy | SN2-like pathway | SN1-like pathway |

| Coordination of Phosphorus | The phosphorus atom becomes pentacoordinate in the intermediate or transition state. | A tricoordinate metaphosphate intermediate is formed. |

Water molecules play a crucial and complex role in the hydrolysis of pyrophosphates, not just as nucleophiles but also as facilitators of proton transfer. Computational studies have explored different models for this involvement. Proton transfer can be a critical step, often accomplished through a "proton shuttle" where solvent molecules transport a proton between atoms. masterorganicchemistry.com

In the context of phosphate hydrolysis, mechanisms involving one or more water molecules are considered. A single water (1W) mechanism might involve the water molecule acting directly as the nucleophile, with subsequent proton transfers occurring to and from the phosphate oxygens or the leaving group. However, theoretical models often show that mechanisms involving a "water wire" or a bridge of two or more water molecules (2W) can be energetically favorable. masterorganicchemistry.com

In a two-water (2W) mechanism, one water molecule can act as the nucleophile, while a second water molecule acts as a general base, accepting a proton from the attacking water molecule, thereby increasing its nucleophilicity. masterorganicchemistry.com Simultaneously, this second water molecule can act as a general acid, donating a proton to the leaving group oxygen, which facilitates its departure. youtube.com This concerted movement of protons through a hydrogen-bonded chain of water molecules can lower the activation energy of the reaction compared to a pathway with a single, unassisted water molecule. nih.gov The specific pathway taken often depends on the precise arrangement and number of water molecules at the reaction center. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations Applied to Pyrophosphate Hydrolysis

To accurately model the hydrolysis of pyrophosphates in a realistic environment like an aqueous solution or an enzyme's active site, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. arxiv.orgresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for the reacting species with the computational efficiency of molecular mechanics (MM) for the surrounding environment. arxiv.orgarxiv.org

In a typical QM/MM simulation of pyrophosphate hydrolysis, the pyrophosphate molecule (or its monomethyl ester), the attacking water molecule, and any directly interacting species (like catalytic metal ions or key amino acid residues) are included in the QM region. researchgate.netnih.gov This allows for an accurate description of the electronic rearrangements, bond breaking, and bond formation that occur during the reaction. The rest of the system, including the bulk solvent and the protein structure, is treated with classical MM force fields. arxiv.org

QM/MM simulations have been instrumental in:

Mapping Reaction Energy Profiles: Calculating the potential energy along the reaction coordinate to identify transition states and intermediates. researchgate.net

Elucidating Mechanisms: Distinguishing between associative and dissociative pathways by analyzing the geometry and bonding in the transition state. nih.gov

Investigating Proton Transfer: Tracking the movement of protons during the reaction, for instance, to see if a proton transfer from the attacking water molecule is concerted with or subsequent to the nucleophilic attack. researchgate.net

For example, QM/MM studies on related triphosphate hydrolysis have shown a two-step dissociative-type process where the first stage involves the separation of the terminal phosphate group, followed by a second stage of proton transfers to form the final products. nih.gov These simulations provide a level of detail that is often inaccessible to experiments alone.

Influence of Metal Ions on this compound Reaction Dynamics

Metal ions, particularly divalent cations, are known to significantly influence the hydrolysis of pyrophosphates and related polyphosphate compounds. documentsdelivered.comnih.gov

Divalent cations like magnesium (Mg²⁺) are crucial cofactors for many enzymes that catalyze the hydrolysis of pyrophosphate and ATP. nih.govwikipedia.org Even in non-enzymatic hydrolysis, these cations can act as catalysts. Their roles are multifaceted:

Charge Neutralization: The highly negative charge of the polyphosphate chain is stabilized by the positive charge of the metal ion. This reduces the electrostatic repulsion for the incoming nucleophile. nih.gov

Activation of Phosphorus: By coordinating to the oxygen atoms of the phosphate groups, the metal ion acts as a Lewis acid, withdrawing electron density and making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. nih.govfrontiersin.org

Leaving Group Stabilization: The metal ion can coordinate to the oxygen of the leaving phosphate group, stabilizing the developing negative charge in the transition state and making it a better leaving group.

Positioning of Nucleophile: In enzymatic contexts, the metal ion can help to properly orient the attacking water molecule for an "in-line" attack on the phosphorus center. nih.gov

Studies have shown that Mg²⁺ is essential for the catalytic activity of enzymes like orotate (B1227488) phosphoribosyltransferase, which uses a pyrophosphate substrate, and that it likely functions by binding to the pyrophosphate group. nih.gov The rate of spontaneous pyrophosphate hydrolysis is accelerated by several orders of magnitude in the presence of aqueous Mg²⁺. nih.gov Other divalent cations such as Mn²⁺ and Co²⁺ can sometimes substitute for Mg²⁺, though often with lower efficiency, while others like Ca²⁺ may be less effective or even inhibitory. documentsdelivered.com

Table 2: Illustrative Effects of Divalent Cations on Pyrophosphate-Related Hydrolysis

| Cation | Typical Role/Effect | Example System |

|---|---|---|

| Mg²⁺ | Essential cofactor, enhances reaction rate significantly. nih.gov | Orotate phosphoribosyltransferase, ATP-utilizing enzymes. nih.govnih.gov |

| Mn²⁺ | Can often substitute for Mg²⁺, but may be less effective. nih.gov | Orotate phosphoribosyltransferase. nih.gov |

| Co²⁺ | Partially supports activity in some systems. documentsdelivered.com | Rhodospirillum rubrum pyrophosphatase. documentsdelivered.com |

| Zn²⁺ | Can act as a substrate complex at low concentrations but may be inhibitory at high concentrations. documentsdelivered.com | Rhodospirillum rubrum pyrophosphatase. documentsdelivered.com |

| Ca²⁺ | Often does not support activity or can be inhibitory. documentsdelivered.com | Rhodospirillum rubrum pyrophosphatase. documentsdelivered.com |

The interaction between cations and the pyrophosphate moiety is predominantly electrostatic. As polyanionic molecules, pyrophosphates bind metal cations with high affinity. wikipedia.org The stability of the resulting complex depends on several factors, including the charge density of the cation and the chelation effect of the polyphosphate chain.

The metal ion typically coordinates to the negatively charged oxygen atoms of the phosphate groups. In the case of ATP, which contains a triphosphate group, Mg²⁺ forms a tridentate complex, coordinating with one oxygen from each of the three phosphate groups. nih.gov A similar chelation would be expected with pyrophosphate. The formation of these stable complexes is crucial for the biological function of molecules like ATP, where the Mg²⁺-ATP complex is the actual substrate for most kinases. wikipedia.org

Table 3: Stability Constants for Selected Metal-Ligand Complexes

| Metal Ion | Ligand | Log K (Stability Constant) |

|---|---|---|

| Mg²⁺ | ATP⁴⁻ | ~4.0 wikipedia.org |

| Ca²⁺ | ATP⁴⁻ | ~3.7 |

| Cu²⁺ | P₂O₇⁴⁻ | ~5.4 |

| Mg²⁺ | P₂O₇⁴⁻ | ~5.0 |

| Ca²⁺ | P₂O₇⁴⁻ | ~4.9 |

Note: Stability constants can vary with experimental conditions (pH, ionic strength, temperature). The values presented are illustrative.

Free Energy Surface Mapping and Advanced Computational Models for Pyrophosphate Systems

The intricate chemical dynamics of pyrophosphates, including this compound, are increasingly being unraveled through the lens of theoretical and computational chemistry. These in silico approaches provide a molecular-level understanding of reaction mechanisms, conformational landscapes, and the energetics that govern their transformations. Methodologies such as quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM simulations are pivotal in constructing a detailed picture of the free energy surface of these systems.

Advanced computational models have been instrumental in elucidating the hydrolytic pathways of pyrophosphate and its analogs. Quantum chemical studies, for instance, have explored the hydrolysis of pyrophosphate, providing insights into the reaction coordinates and transition states. acs.org For molecules like methyl phosphate, theoretical studies employing high-level ab initio and density functional theory (DFT) methods have been conducted to investigate the hydrolysis mechanism. capes.gov.bracs.org These studies often compare different potential pathways, such as associative and dissociative mechanisms.

The dissociative mechanism, which involves the formation of a metaphosphate ion (PO₃⁻), has been found to be more favorable for the hydrolysis of the methyl phosphate anion in both the gas phase and aqueous solution. acs.org A key finding from these computational investigations is the critical role of solvent molecules, particularly water, in stabilizing transition states. For example, the hydrolysis of methyl phosphate is shown to proceed through a six-centered, water-assisted transition state. acs.org The calculated free energy of activation for this process in solution shows good agreement with experimental values, validating the computational models used. acs.org

Conformational analysis is another crucial aspect of theoretical investigations, as the three-dimensional structure of a molecule dictates its reactivity. For pyrophosphate model species, including methyl diphosphate, computational studies have been performed to analyze their conformational landscapes. acs.org These analyses help in understanding the relative stability of different conformers and their potential roles in biological recognition and catalysis.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods have emerged as a powerful tool for studying enzymatic reactions involving pyrophosphates. acs.orgnih.gov In this approach, the reactive center (e.g., the scissile P-O-P bond and immediate interacting residues) is treated with a high-level QM method, while the surrounding protein and solvent environment are described by a more computationally efficient MM force field. nih.gov This dual-level approach allows for the simulation of large biomolecular systems while maintaining quantum mechanical accuracy for the chemical transformation itself. acs.org Free energy simulations, such as those employing umbrella sampling, can then be performed along a defined reaction coordinate to map out the potential of mean force (PMF), which represents the free energy profile of the reaction. nih.govnih.gov

The development of specialized parameters for semi-empirical quantum mechanical methods, such as the Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method, has further expanded the scope of computational studies on phosphate chemistry. nih.gov These methods offer a compromise between the accuracy of ab initio methods and the speed of classical force fields, enabling more extensive sampling of the conformational and reactive space. nih.gov

The following tables present a compilation of data from various computational studies on pyrophosphate and related model systems, illustrating the types of quantitative insights that can be gained from these theoretical investigations.

Table 1: Calculated Activation Free Energies for Phosphate Ester Hydrolysis

| Compound/System | Computational Method | Calculated Activation Free Energy (kcal/mol) | Experimental Activation Free Energy (kcal/mol) | Reference |

| Methyl Phosphate Anion | Ab initio/DFT with PCM | ~29.7 | ~28 | acs.org |

| Mg·MeTP²⁻ (α-β-γ binding) | QM/MM (ωB97X-D/CHARMM) | Not specified | Not specified | nih.gov |

| Paraoxon | QM/MM (AM1:CHARMM) | Not specified | Not specified | acs.org |

| Chorismate Mutase | QM/MM (B3LYP-D3) | 13 | Not specified | nih.gov |

This table showcases the application of computational methods to predict the energy barriers for the hydrolysis of phosphate esters, which is a key parameter in understanding their stability and reactivity.

Table 2: Interatomic Distances in Optimized Geometries for Mg·MeTP²⁻ Hydrolysis

| State | Interatomic Distance | Value (Å) in ε = 78.3550 | Value (Å) in ε = 20.4930 | Reference |

| Reactant | Pγ–Onuc | 3.39 | 3.39 | nih.gov |

| Reactant | Pγ–Ol | 1.68 | 1.68 | nih.gov |

| Transition State | Pγ–Onuc | 2.50 | 2.50 | nih.gov |

| Transition State | Pγ–Ol | 2.11 | 2.10 | nih.gov |

| Product | Pγ–Onuc | 1.61 | 1.61 | nih.gov |

| Product | Pγ–Ol | 3.38 | 3.39 | nih.gov |

This table provides key structural parameters from a computational study of the hydrolysis of a methyl triphosphate (MeTP) complex, illustrating the changes in bond distances during the reaction. Pγ refers to the terminal phosphorus atom, Onuc to the nucleophilic oxygen of water, and Ol to the leaving group oxygen.

Table 3: Comparison of Calculated and Experimental Interaction Energies

| System | Computational Method | Calculated Interaction Energy (kJ/mol) | Experimental Interaction Energy (kJ/mol) | Reference |

| CO/MgO(001) | MP2:DFT-D +ΔCC | -22.1 | -21.2 ± 0.5 | hu-berlin.de |

| CH₄/MgO(001) | MP2:DFT-D +ΔCC | -14.8 | -14.0 ± 1.0 | hu-berlin.de |

| C₂H₆/MgO(001) | MP2:DFT-D +ΔCC | -23.9 | -23.3 ± 0.6 | hu-berlin.de |

This table demonstrates the accuracy of modern hybrid quantum mechanical methods in predicting the interaction energies of small molecules with surfaces, a concept that is also applied to understand substrate binding in enzymes.

Iv. Enzymatic Transformations and Biochemical Roles of Diphosphoric Acid, Monomethyl Ester

Catalytic Reactions Involving Pyrophosphate Hydrolysis in Biological Systems

The hydrolysis of inorganic pyrophosphate (PPi) is a ubiquitous and fundamentally important reaction in all domains of life. This simple reaction is coupled to numerous biosynthetic pathways, providing a powerful thermodynamic driving force.

Role of Pyrophosphatases in Conferring Biological Irreversibility and Metabolic Directionality

While the release of PPi is energetically favorable, the true irreversibility of the biosynthetic reactions mentioned above is conferred by the action of another class of ubiquitous enzymes: inorganic pyrophosphatases (PPases). taylorandfrancis.comnih.govnih.gov These enzymes catalyze the hydrolysis of PPi into two molecules of inorganic phosphate (B84403) (Pi). sigmaaldrich.com

PPi + H₂O → 2 Pi

This reaction is highly exergonic and rapidly removes the PPi product from the cellular environment. taylorandfrancis.comnih.gov According to Le Châtelier's principle, the removal of a product pulls the preceding equilibrium reaction—such as amino acid activation or nucleotide incorporation—in the forward direction. researchgate.net This enzymatic step acts as a "kinetic ratchet," preventing the reverse reaction and locking the metabolic pathway in the direction of synthesis. taylorandfrancis.comyoutube.com This mechanism ensures that processes like DNA replication, transcription, and translation proceed efficiently towards completion and gives a clear vectorial character to metabolism, driving it toward growth and the creation of biological macromolecules. taylorandfrancis.comnih.govnih.gov The kinetic prowess of pyrophosphatases is such that even enzymes with relatively slow turnover rates can effectively drive biosynthetic reactions to completion in under a minute by ensuring PPi concentrations remain exceedingly low. nih.gov

Diphosphoric Acid, Monomethyl Ester as a Potential Substrate or Product in Enzyme-Mediated Pathways

While the roles of inorganic pyrophosphate (PPi) and complex organic pyrophosphates like those in the isoprenoid pathway are well-established, the specific involvement of this compound (methyl pyrophosphate) as a natural substrate or product in core metabolic pathways is not prominently documented. However, its structure invites consideration of its potential interactions with the vast array of enzymes that handle phosphorylated molecules.

Organophosphate compounds with methyl esters are utilized in biochemical research, often as tools to probe enzyme mechanisms. nih.gov The esterification of a phosphate group can alter a molecule's size, charge distribution, and susceptibility to hydrolysis, making such analogs useful for studying active site binding and catalytic processes. Current time information in Bangalore, IN.

Given that enzymes like acid phosphatases can hydrolyze a wide range of polyprenyl pyrophosphates, it is conceivable that they or other phosphodiesterases could act on this compound. nih.govnih.gov Its potential hydrolysis would yield methanol (B129727) and pyrophosphate, or methyl phosphate and inorganic phosphate, depending on the bond cleaved. The existence of pyrophosphate-dependent kinases, such as PPi-phosphofructokinase, which uses PPi as a phosphoryl donor, further illustrates the diverse enzymatic machinery centered around the pyrophosphate moiety. Current time information in Bangalore, IN.wikipedia.org The study of synthetic analogs like μ-monothiopyrophosphate has been instrumental in elucidating the transition states of these enzymes, and this compound could potentially serve a similar purpose in future research. Current time information in Bangalore, IN.

Phosphoryl Transfer Dynamics and Broader Implications for Biological Signal Transduction

Phosphoryl transfer—the movement of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule—is arguably the most fundamental reaction in biochemistry. nih.gov It underpins energy metabolism, genetic inheritance, and the vast networks of cellular signal transduction. nih.gov These reactions, though central to life, are often intrinsically slow and require immense rate acceleration by enzymes. nih.gov

The mechanism of phosphoryl transfer is analogous to an S_N2 reaction, involving the backside attack of a nucleophile on the electrophilic phosphorus atom. This process proceeds through a high-energy trigonal bipyramidal transition state. Enzymes catalyze this reaction by precisely orienting the substrates and by stabilizing the transition state. A key feature in many phosphoryl transfer enzymes is the coordination of one or more magnesium ions (Mg²⁺), which bind to the phosphoryl oxygens, neutralizing negative charge and enhancing the phosphorus atom's electrophilicity, making it more susceptible to nucleophilic attack.

These fundamental dynamics are the basis of biological signal transduction. In two-component systems, common in prokaryotes, a sensor histidine kinase autophosphorylates in response to an environmental signal and then transfers the phosphoryl group to a response regulator protein. This transfer of information, encoded in the phosphoryl group, is controlled by the specific dynamics and conformational changes of the proteins involved, ensuring the signal flows with high efficiency and specificity. Phosphorelays, which involve intermediate phosphotransfer proteins, further extend these signaling cascades. nih.gov

Analogous Enzymatic Reactions with Other Organic Pyrophosphates (e.g., Isoprenoids)

Nature makes extensive use of organic pyrophosphates as key intermediates in a multitude of biosynthetic pathways. The isoprenoid pathway, which generates a vast array of over 55,000 natural products, serves as a prime example. All isoprenoids are synthesized from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These molecules are themselves organic pyrophosphates, and their subsequent enzymatic reactions are a series of phosphoryl transfer and condensation events.

Isomerization: The enzyme isopentenyl pyrophosphate isomerase interconverts IPP and DMAPP, balancing the pool of these fundamental precursors. taylorandfrancis.com

Condensation: A class of enzymes known as prenyltransferases (or synthetases) catalyzes the sequential head-to-tail addition of IPP units to a growing polyprenyl chain. For example, FPP synthetase first condenses IPP and DMAPP to form the ten-carbon geranyl pyrophosphate (GPP) and then adds another IPP to form the 15-carbon farnesyl pyrophosphate (FPP). taylorandfrancis.com

These reactions create a family of polyprenyl pyrophosphates of varying lengths, which are the direct precursors to compounds like sterols, carotenoids, and quinones. taylorandfrancis.com The pyrophosphate moiety in these molecules serves as a good leaving group, facilitating the carbon-carbon bond-forming reactions that are essential for building complex natural products. The efficient enzymatic hydrolysis of these long-chain polyprenyl pyrophosphates by phosphatases is also a critical step in some metabolic contexts. nih.govnih.gov

Substrate Specificity in Enzymes Utilizing Pyrophosphate Compounds

Enzymes exhibit remarkable selectivity, often acting on a very limited range of substrates from a pool of structurally similar molecules. This specificity is critical for maintaining metabolic order. For enzymes that utilize pyrophosphate compounds, specificity is dictated by a combination of factors, including the precise architecture of the active site and the influence of metal cofactors.

Family I soluble pyrophosphatases provide a clear example of how metal ions can control substrate choice. While their physiological role is to hydrolyze inorganic pyrophosphate (PPi) in the presence of the biological cofactor Mg²⁺, they can be "tricked" into hydrolyzing ATP when other transition metals like Mn²⁺, Zn²⁺, or Co²⁺ are present. Research suggests this is because these other metals interact more strongly with the terminal phosphate of ATP, holding the bulky substrate in a reactive geometry that is not achieved with Mg²⁺.

The active site itself is a finely tuned environment. In pyrophosphate-dependent phosphofructokinase, the enzyme can distinguish between PPi and a synthetic analog like μ-monothiopyrophosphate (MTP), showing significantly different catalytic efficiencies (k_cat) for each, even though both can bind to the active site. Current time information in Bangalore, IN. This demonstrates that binding alone is not sufficient for efficient catalysis; the substrate must be positioned correctly to stabilize the reaction's transition state. Furthermore, recent studies highlight that the inherent flexibility and dynamics of both the enzyme and the substrate can play a crucial role in determining specificity, allowing an enzyme to accommodate and process its native substrate while rejecting non-cognate ones. nih.gov

V. Advanced Analytical Techniques for Diphosphoric Acid, Monomethyl Ester Characterization and Quantification

Chromatographic Separation Techniques for Organic Pyrophosphates

Chromatographic techniques are essential for the separation of diphosphoric acid, monomethyl ester from complex mixtures and for its subsequent quantification. These methods exploit differences in the physicochemical properties of molecules to achieve separation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of organic pyrophosphates. elsevierpure.comnih.gov This method combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be employed for separation. nih.govnih.gov The choice of chromatographic conditions, such as the mobile phase composition and pH, is critical for achieving good peak shape and resolution. nih.gov Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is typically used for pyrophosphates, as they readily form deprotonated molecular ions [M-H]⁻. nih.gov

In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. A common fragmentation pathway for pyrophosphates is the cleavage of the P-O-P bond, leading to the formation of a phosphate (B84403) ion at m/z 79. nih.gov By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), a high degree of selectivity and sensitivity can be achieved for quantification.

Typical LC-MS/MS Parameters for Organic Pyrophosphate Analysis:

| Parameter | Description | Example |

| Chromatography Mode | Reversed-phase or HILIC. nih.govnih.gov | C18 column or polymer-based amino HILIC column. nih.govnih.gov |

| Mobile Phase | Aqueous buffer with an organic modifier. nih.gov | Ammonium carbonate with acetonitrile/methanol (B129727). nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-). nih.gov | Forms [M-H]⁻ ions. |

| MS/MS Transition | Precursor ion → Product ion. | [M-H]⁻ → m/z 79 (phosphate fragment). nih.gov |

Ion chromatography (IC) is a powerful technique for the separation and determination of various ionic species, including different forms of phosphates. nih.govresearchgate.net IC is particularly well-suited for separating orthophosphate, pyrophosphate, and other condensed phosphates based on their charge and size. spkx.net.cn

In IC, a sample containing this compound would be injected onto an ion-exchange column. The separation is achieved by the differential interaction of the anionic phosphate species with the positively charged stationary phase. A common eluent is a solution of sodium hydroxide (B78521) or a carbonate/bicarbonate buffer. nih.govspkx.net.cn Gradient elution, where the concentration of the eluent is changed over time, can be used to improve the separation of multiple phosphate species in a single run. nih.gov

Detection in IC is typically performed using suppressed conductivity detection. lcms.cz This method provides high sensitivity for ionic analytes by chemically reducing the background conductivity of the eluent. lcms.cz The development of new technologies, such as on-line electrolytic hydroxide generators and self-regenerating suppressors, has further enhanced the sensitivity and convenience of IC for phosphate analysis. nih.gov

Key Features of Ion Chromatography for Phosphate Analysis:

| Feature | Description | Advantage |

| Separation Mechanism | Ion-exchange. nih.gov | Effective separation of different phosphate species based on charge. nih.gov |

| Columns | Hydroxide-selective or carbonate/hydrogencarbonate-selective columns. nih.gov | Optimized for the separation of anions like phosphates. |

| Detection | Suppressed conductivity detection. lcms.cz | High sensitivity and low background noise. lcms.cz |

| Eluents | Sodium hydroxide or carbonate/bicarbonate buffers. nih.govspkx.net.cn | Allow for efficient elution of phosphate species. |

Development of Advanced Separation Modes for Complex Organic Pyrophosphates

The separation of highly polar and structurally similar organic pyrophosphates, such as this compound, from complex mixtures is a significant analytical challenge. Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these hydrophilic compounds. Consequently, researchers have focused on developing alternative and advanced separation modes to achieve the necessary resolution and selectivity.

Ion Chromatography (IC): Ion-exchange chromatography is a powerful technique for separating charged species like phosphates and their esters. nih.gov It utilizes stationary phases with charged functional groups to separate analytes based on their ionic interactions. For pyrophosphates, anion-exchange chromatography is particularly effective. Methods have been developed for the determination of phosphate, pyrophosphate, and metaphosphate in various samples, including seafood and detergents, using gradient elution with potassium hydroxide on high-capacity anion-exchange columns like the IonPac AS11-HC. metrohm.comnih.gov These methods demonstrate excellent separation of different phosphate species within a short analysis time. nih.govspkx.net.cn The use of modern suppressor technology, which reduces background conductivity, significantly enhances the sensitivity of detection, enabling quantification at low levels. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a valuable technique for the separation of very polar compounds that are poorly retained in RPLC. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention. This technique is well-suited for polar analytes like organic phosphates and can be coupled with mass spectrometry for sensitive detection.

Ion-Pair Chromatography (IPC): IPC offers another robust approach for separating charged analytes like this compound, on reversed-phase columns. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which has a hydrophobic part and an ionic group. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enabling its retention on a nonpolar C18 stationary phase. IPC has been successfully applied to the analysis of various polar compounds, including sugar phosphates and nucleotides. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. nih.gov This method is particularly suitable for the analysis of small, highly charged molecules like pyrophosphates and their esters. mdpi.comyoutube.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective tool for the profiling of polar and charged metabolites in complex biological samples. youtube.com

The following table summarizes the key features of these advanced separation modes for organic pyrophosphates.

Table 1: Comparison of Advanced Separation Modes for Organic Pyrophosphates| Separation Mode | Principle of Separation | Advantages | Typical Analytes |

|---|---|---|---|

| Ion Chromatography (IC) | Ion exchange with a charged stationary phase. | High selectivity for charged species, good for inorganic and organic phosphates. | Orthophosphate, Pyrophosphate, Tripolyphosphate. spkx.net.cn |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Excellent retention for very polar compounds, MS-compatible mobile phases. | Polar organic compounds, metabolites. researchgate.net |

| Ion-Pair Chromatography (IPC) | Formation of a neutral ion pair with a reagent, allowing separation on a reversed-phase column. | Utilizes robust reversed-phase columns for charged analytes, good selectivity. | Sugar phosphates, nucleotides, polar acids. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field based on charge-to-size ratio. | High separation efficiency, fast analysis, minimal sample/reagent consumption. | Small charged molecules, organophosphates, anionic/cationic metabolites. nih.govyoutube.com |

Analytical Method Development and Validation in Relevant Complex Matrices

The development and validation of analytical methods for quantifying this compound in complex matrices such as biological fluids, environmental samples, and food products are essential for accurate assessment. nih.govnih.govrsc.org This process involves optimizing sample preparation, separation, and detection, and rigorously validating the method's performance characteristics according to established guidelines. demarcheiso17025.comdemarcheiso17025.com

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the matrix and remove interfering components that could affect the accuracy and robustness of the analysis. For organophosphates in aqueous samples, Solid-Phase Extraction (SPE) is a commonly used technique. nih.govpku.edu.cn Weak anion exchange (WAX) cartridges have proven effective for extracting and concentrating polyfluoroalkyl phosphates from drinking water. pku.edu.cn For biological samples like human urine or plasma, which are significantly more complex, procedures may involve liquid-liquid extraction (LLE) or protein precipitation followed by SPE. researchgate.netkoreascience.kr In a study analyzing pyrophosphates in plasma, a simple dilution with methanol was sufficient before LC-MS/MS analysis, highlighting the efficiency of modern analytical instrumentation. koreascience.krelsevierpure.com

Detection Techniques:

Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of organic phosphates in complex matrices. researchgate.netelsevierpure.comnih.gov Electrospray ionization (ESI) in negative ion mode is typically used, as phosphate groups are readily deprotonated. pku.edu.cnkoreascience.kr The use of multiple-reaction monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference. pku.edu.cn

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful, non-destructive technique for the identification and quantification of phosphorus-containing compounds. mdpi.com Since ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent NMR sensitivity. mdpi.comyoutube.com This technique can distinguish between different phosphorus chemical environments (e.g., phosphonates, phosphate monoesters, diesters, and pyrophosphates) based on their distinct chemical shifts, allowing for structural characterization and quantification without the need for chromatographic separation. nih.govcabidigitallibrary.orgresearchgate.net

Method Validation: A developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). demarcheiso17025.comdemarcheiso17025.com

The table below presents typical validation data from a study on the analysis of pyrophosphates in a biological matrix using LC-MS/MS. koreascience.kr

Table 2: Example of Method Validation Parameters for Pyrophosphate Analysis in Plasma by LC-MS/MS

| Parameter | Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate (FPP) | Isopentenyl Pyrophosphate (IPP) | Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) |

|---|---|---|---|---|---|

| Calibration Range (µg/mL) | 0.05 - 10 | 0.05 - 10 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |

| R² | > 0.993 | > 0.993 | > 0.993 | > 0.993 | > 0.993 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.05 | 0.1 | 0.1 | 0.1 |

| Accuracy (% Bias) | 89.6 - 111.8 | 89.6 - 111.8 | 89.6 - 111.8 | 89.6 - 111.8 | 89.6 - 111.8 |

| Precision (% CV) | 1.9 - 12.3 | 1.9 - 12.3 | 1.9 - 12.3 | 1.9 - 12.3 | 1.9 - 12.3 |

| Overall Recovery (%) | 51.4 - 106.6 | 51.4 - 106.6 | 51.4 - 106.6 | 51.4 - 106.6 | 51.4 - 106.6 |

Data adapted from a study on five different pyrophosphates, demonstrating typical performance metrics. koreascience.kr

Vi. Interactions of Diphosphoric Acid, Monomethyl Ester with Biological and Environmental Compartments

Solute-Solute and Solute-Solvent Interactions of Organic Pyrophosphates in Aqueous Systems

The behavior of organic pyrophosphates like diphosphoric acid, monomethyl ester in water is governed by a delicate balance of intermolecular forces. libretexts.org The dissolution process involves the disruption of solute-solute interactions and solvent-solvent interactions, which are then replaced by new solute-solvent interactions. libretexts.org

Key Interactions:

Hydrogen Bonding: The pyrophosphate group, with its P-OH moieties and oxygen atoms, is a potent hydrogen bond donor and acceptor. This allows for strong interactions with water molecules, which act as both hydrogen bond donors and acceptors. nih.gov These interactions are crucial for the solvation of the molecule.

Electrostatic Interactions: At physiological pH, the pyrophosphate group is deprotonated, resulting in a polyanionic species. wikipedia.org These negative charges lead to strong electrostatic (ion-dipole) interactions with the partial positive charges on the hydrogen atoms of water molecules. mdpi.com Similarly, solute-solute interactions can occur between the negatively charged phosphate (B84403) groups and any available counter-ions in the solution. wikipedia.org

Hydrophobic Effects: The monomethyl ester group introduces a small nonpolar character to the molecule. While minimal, this group can participate in weaker London dispersion forces. libretexts.org In a broader context of organic phosphates, as the organic component becomes larger, its influence on solubility and interaction with nonpolar entities increases. libretexts.org

Adsorption and Surface Chemistry of Pyrophosphate Compounds with Mineral Phases

Organic pyrophosphates and related phosphate esters interact strongly with a variety of mineral surfaces, a process of critical importance in soil chemistry, geochemistry, and environmental science. nih.govuni-jena.de This adsorption can significantly alter the mobility and bioavailability of phosphorus in the environment. rsc.org

The primary mechanisms driving the adsorption of these compounds onto mineral phases include:

Surface Complexation: Phosphate groups can form direct, strong chemical bonds (inner-sphere complexes) with metal ions on the surface of minerals like iron oxides (goethite, hematite) and aluminum (oxyhydr)oxides. nih.govrsc.orgconsensus.app This can involve the displacement of surface hydroxyl groups.

Precipitation: At higher concentrations, the interaction between organic phosphates and mineral surfaces can lead to the formation of new, distinct surface precipitates. rsc.orgconsensus.app For instance, studies on the interaction of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) with hydroxyapatite (B223615) showed the initial formation of a calcium-MDP salt layer on the surface. nih.gov

Electrostatic Attraction: The negatively charged pyrophosphate anion can be attracted to positively charged mineral surfaces, forming outer-sphere complexes.

Research has shown that several factors influence the extent and nature of this adsorption:

Mineral Type and Crystallinity: The maximum sorption amounts of organic phosphates are often higher on amorphous minerals compared to their more crystalline counterparts due to a greater surface area and potentially more reactive sites. consensus.app For example, the sorption of various organic phosphates was found to be highest on amorphous Al(OH)₃, followed by boehmite and α-Al₂O₃. consensus.app

Molecular Structure of the Phosphate: The size and structure of the organic phosphate play a key role. Generally, smaller organic phosphates exhibit greater surface area-based sorption densities. consensus.app However, some larger molecules like myo-inositol hexakisphosphate can exhibit high sorption on certain minerals through the formation of surface precipitates. consensus.app

Solution Chemistry: Properties such as pH and the presence of other ions can influence adsorption. For instance, the adsorption of pyrophosphate on calcite has been shown to increase with higher concentrations of calcium ions in the solution, suggesting the formation of calcium-phosphate pairings on the surface. researchgate.net

| Organic Phosphate | Mineral Phase | Key Finding | Reference |

|---|---|---|---|

| Glucose-1-phosphate | Goethite | Enzymatic hydrolysis can occur at the mineral surface, indicating high surface concentration and activity. | nih.gov |

| Tripolyphosphate (TPP) | Calcite | Adsorption increases with Ca2+ concentration, suggesting co-adsorption. | researchgate.net |

| Glycerophosphate, Glucose-6-phosphate, ATP | Aluminum (oxyhydr)oxides | Maximum sorption amounts increased with decreasing crystallinity of the mineral. | consensus.app |

| Various | Hydroxyapatite | Strong chemical interaction involves superficial dissolution of the mineral and deposition of a new salt layer. | nih.gov |

Some minerals may not only adsorb pyrophosphate but also actively facilitate its formation. semanticscholar.org Studies have shown that minerals such as diopside, kaolinite, and hematite (B75146) can increase the production of pyrophosphate from the oxidation of phosphite (B83602) in solution, possibly by concentrating the phosphorus species on their surfaces. semanticscholar.org

Conceptual Frameworks for Organic Pyrophosphate Influence on Biological Membranes and Cellular Clustering

Organic pyrophosphates are central to cellular function, with adenosine (B11128) triphosphate (ATP) being the most prominent example. mdpi.com While direct studies on this compound are limited, conceptual frameworks derived from related, well-studied organic phosphates provide insight into their potential biological roles.

Interaction with Biological Membranes:

Charge and Transmembrane Transport: Biological membranes are largely lipid-based and thus hydrophobic, making them impermeable to highly charged molecules like pyrophosphates. mdpi.com This property effectively traps organic pyrophosphates within the cell or specific organelles. The transport of such molecules across membranes is a regulated process, mediated by specific transporter proteins like ANK, which moves pyrophosphate to the extracellular space. nih.gov

Signaling and Receptor Interaction: Complex organic pyrophosphates, such as inositol (B14025) pyrophosphates, function as critical signaling molecules. nih.govnih.gov They can act as sensors for cellular phosphate levels and bind to specific domains (e.g., SPX domains) of membrane proteins to regulate cellular processes like phosphate efflux. nih.gov This suggests a framework where organic pyrophosphates can modulate membrane protein function through direct binding, influencing cellular homeostasis.

Influence on Cellular Clustering and Condensate Formation:

Energy Metabolism and Cellular Function: The hydrolysis of the pyrophosphate bond in molecules like ATP releases a significant amount of energy, which drives countless cellular processes. wikipedia.orgwikipedia.org The availability of such energy-rich compounds is fundamental to cell maintenance, growth, and the complex organization required for cellular clustering and tissue formation.

Molecular Condensates: A key conceptual framework in modern cell biology is the formation of biomolecular condensates—non-membrane-bound compartments that form through liquid-liquid phase separation. These condensates concentrate specific proteins and nucleic acids to facilitate biochemical reactions. The highly charged nature of phosphate and pyrophosphate groups is thought to play a crucial role in these processes. mdpi.com Electrostatic interactions between the negative charges on phosphates and positive charges on proteins can drive the assembly of these condensates, suggesting that organic pyrophosphates could act as "molecular glue" or modulators in the formation of functional cellular clusters. mdpi.comfrontiersin.org For example, the phosphorylation of proteins is a key driver in the formation of transcriptional condensates, where the machinery for gene expression is concentrated. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing diphosphoric acid monomethyl ester, and what factors influence the yield and purity of the product?

- Methodology : Diphosphoric acid monomethyl ester is synthesized via esterification of phosphoric acid with methanol. Key methods include reacting polyphosphoric acid or phosphorus pentoxide with methanol under controlled conditions. The choice of reagent (e.g., polyphosphoric acid vs. P₂O₅) affects the monoester-to-diester ratio, with polyphosphoric acid favoring higher monoester yields. Temperature (typically 60–80°C) and stoichiometric ratios (excess methanol) are critical for minimizing byproducts . Post-synthesis purification via ion-exchange chromatography or fractional crystallization is recommended to isolate the monomethyl ester from di/triester mixtures .

Q. How can researchers characterize the purity and structural integrity of diphosphoric acid monomethyl ester using spectroscopic and chromatographic techniques?

- Methodology :

- ³¹P NMR Spectroscopy : Distinguishes mono-, di-, and triesters via distinct chemical shifts (monoesters: δ 0–2 ppm; diesters: δ -0.5–1 ppm) .

- FT-IR : Confirms esterification via P–O–C stretches (~1050 cm⁻¹) and P=O vibrations (~1250 cm⁻¹) .

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase columns (C18) with electrospray ionization .

Advanced Research Questions

Q. What are the challenges in isolating the monomethyl ester from reaction mixtures containing di- or triesters, and what advanced separation techniques are recommended?

- Challenges : Co-elution of esters in standard chromatography and similar solubility profiles complicate isolation.

- Solutions :

- Ion-Pair Chromatography : Utilizes tetrabutylammonium salts to enhance resolution of charged phosphate species .

- Capillary Electrophoresis : Leverages differences in electrophoretic mobility under acidic buffers (pH 2.5–3.5) .

- Solid-Phase Extraction (SPE) : Aminopropyl-modified silica selectively retains monoesters via hydrogen bonding .

Q. How do reaction conditions such as temperature, solvent choice, and catalyst presence affect the regioselectivity and stability of diphosphoric acid monomethyl ester during synthesis?

- Temperature : Elevated temperatures (>80°C) promote diester formation via dehydration, reducing monoester yield .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance methanol reactivity but may stabilize intermediates prone to hydrolysis. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate esterification but risk phosphoryl group degradation. Enzymatic catalysts (e.g., lipases) offer milder conditions but require optimization for phosphate substrates .

Q. In studies reporting conflicting data on the thermal stability of diphosphoric acid monomethyl ester, what analytical methodologies should be employed to resolve such discrepancies?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantifies decomposition onset temperatures under inert atmospheres (N₂/Ar) to avoid oxidative degradation .

- Isothermal Calorimetry : Monitors stability at fixed temperatures (e.g., 25–40°C) to assess shelf-life under storage conditions .

- Kinetic Studies : Arrhenius plots derived from variable-temperature NMR or HPLC data can identify competing degradation pathways (e.g., hydrolysis vs. pyrolysis) .

Q. What role does diphosphoric acid monomethyl ester play in biochemical phosphorylation processes, and how does its reactivity compare to other phosphate esters like ATP?

- Biochemical Role : Acts as a phosphoryl donor in enzymatic reactions, particularly in systems requiring moderate phosphoryl transfer potential. Unlike ATP, which has high-energy anhydride bonds, monomethyl esters release energy via ester bond cleavage, making them suitable for stepwise phosphorylation in synthetic pathways .

- Reactivity Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.